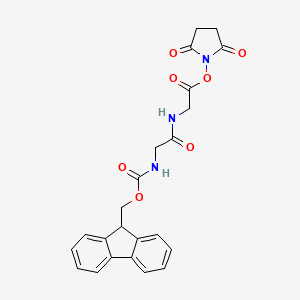
Fmoc-Gly-Gly-OSU
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Gly-Gly-OSU, also known as 9-fluorenylmethyloxycarbonyl-glycyl-glycine-N-hydroxysuccinimide ester, is a dipeptide derivative commonly used in peptide synthesis. It is a key reagent in the solid-phase peptide synthesis (SPPS) method, which allows for the efficient and rapid assembly of peptides. The Fmoc group serves as a protecting group for the amino terminus, preventing unwanted side reactions during the synthesis process .
准备方法
Synthetic Routes and Reaction Conditions
Fmoc-Gly-Gly-OSU is typically synthesized by reacting Fmoc-Gly-OH (9-fluorenylmethyloxycarbonyl-glycine) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, and yields this compound as a white to off-white powder .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
Fmoc-Gly-Gly-OSU primarily undergoes substitution reactions, where the Fmoc group is removed to expose the amino group for further peptide elongation. The removal of the Fmoc group is typically achieved using a base such as piperidine .
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include the desired peptide chains with the Fmoc group removed, allowing for further elongation or modification .
科学研究应用
Fmoc-Gly-Gly-OSU has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Peptide Synthesis: Used extensively in the synthesis of peptides and proteins for research and therapeutic purposes.
Drug Development: Plays a crucial role in the development of peptide-based drugs and antibody-drug conjugates (ADCs).
Biomaterials: Utilized in the creation of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Analytical Chemistry: Employed in the analysis and characterization of peptides and proteins using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
作用机制
The mechanism of action of Fmoc-Gly-Gly-OSU involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group is introduced to protect the amino terminus, preventing unwanted side reactions. During the synthesis process, the Fmoc group is removed using a base such as piperidine, exposing the amino group for further peptide elongation . This process allows for the efficient and controlled assembly of peptide chains.
相似化合物的比较
Similar Compounds
Fmoc-Gly-OH: A simpler derivative used in peptide synthesis but lacks the N-hydroxysuccinimide ester group, making it less reactive.
Fmoc-Gly-Gly-OH: Similar to Fmoc-Gly-Gly-OSU but without the N-hydroxysuccinimide ester group, making it less suitable for certain coupling reactions.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the N-hydroxysuccinimide ester group, which enhances its reactivity and efficiency in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins .
属性
分子式 |
C23H21N3O7 |
|---|---|
分子量 |
451.4 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C23H21N3O7/c27-19(24-12-22(30)33-26-20(28)9-10-21(26)29)11-25-23(31)32-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,27)(H,25,31) |
InChI 键 |
YWPGJWLLWYHMEN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















